N~1~-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-N~4~,N~4~-dimethyl-1,4-benzenediamine
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Overview
Description
N-[4-(4-Bromo-phenyl)-thiazol-2-yl]-N’,N’-dimethyl-benzene-1,4-diamine is a complex organic compound featuring a thiazole ring substituted with a bromo-phenyl group and a dimethyl-benzene diamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-Bromo-phenyl)-thiazol-2-yl]-N’,N’-dimethyl-benzene-1,4-diamine typically involves multi-step reactions. One common approach includes:
Formation of the Thiazole Ring: This can be achieved by reacting a bromo-phenyl derivative with a thioamide under acidic conditions.
Coupling with Dimethyl-benzene Diamine: The thiazole intermediate is then coupled with N,N-dimethyl-benzene-1,4-diamine using a suitable coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above synthetic routes to improve yield and purity, possibly using continuous flow reactors for better control over reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-Bromo-phenyl)-thiazol-2-yl]-N’,N’-dimethyl-benzene-1,4-diamine can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromo group can be reduced to a phenyl group using reducing agents such as palladium on carbon (Pd/C) in the presence of hydrogen.
Substitution: The bromo group can be substituted with nucleophiles like amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Amines, thiols, often in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Oxidized thiazole derivatives.
Reduction: Phenyl-thiazole derivatives.
Substitution: Amino or thiol-substituted thiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential use in developing new therapeutic agents due to its biological activity.
Industry: Possible applications in materials science for developing new polymers and electronic materials.
Mechanism of Action
The mechanism of action of N-[4-(4-Bromo-phenyl)-thiazol-2-yl]-N’,N’-dimethyl-benzene-1,4-diamine involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be due to the inhibition of bacterial lipid biosynthesis . In cancer cells, it may interfere with cell proliferation pathways by binding to specific receptors or enzymes involved in cell growth .
Comparison with Similar Compounds
Similar Compounds
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: Known for its antimicrobial and anticancer activities.
4-(4-Bromophenyl)-thiazol-2-amine: Studied for its antifungal properties.
Uniqueness
N-[4-(4-Bromo-phenyl)-thiazol-2-yl]-N’,N’-dimethyl-benzene-1,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a thiazole ring with a bromo-phenyl group and a dimethyl-benzene diamine moiety makes it a versatile compound for various applications.
Properties
Molecular Formula |
C17H16BrN3S |
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Molecular Weight |
374.3g/mol |
IUPAC Name |
1-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-N,4-N-dimethylbenzene-1,4-diamine |
InChI |
InChI=1S/C17H16BrN3S/c1-21(2)15-9-7-14(8-10-15)19-17-20-16(11-22-17)12-3-5-13(18)6-4-12/h3-11H,1-2H3,(H,19,20) |
InChI Key |
YMUWEPBAHWLPBY-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)NC2=NC(=CS2)C3=CC=C(C=C3)Br |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC2=NC(=CS2)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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